molecular formula C24H21N5O2 B6553029 2-(3,4-dimethylphenyl)-5-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1040636-23-4

2-(3,4-dimethylphenyl)-5-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B6553029
CAS No.: 1040636-23-4
M. Wt: 411.5 g/mol
InChI Key: IHDMVIRZTDRURS-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[1,5-a]pyrazin-4-one derivative characterized by a 3,4-dimethylphenyl substituent at position 2 and a 3-(3-methylphenyl)-1,2,4-oxadiazole-methyl group at position 4. Its molecular formula is C₂₅H₂₂N₅O₂, with a molecular weight of 436.5 g/mol (inferred from structural analogs in and ).

Synthesis of such compounds typically involves multi-step routes, including:

Cyclocondensation of hydrazine derivatives with carbonyl compounds to form the pyrazolo[1,5-a]pyrazinone core.

Functionalization via nucleophilic substitution or cross-coupling reactions to attach substituents (e.g., oxadiazole and aryl groups) .
Purification often employs HPLC or column chromatography to achieve >95% purity .

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-5-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O2/c1-15-5-4-6-19(11-15)23-25-22(31-27-23)14-28-9-10-29-21(24(28)30)13-20(26-29)18-8-7-16(2)17(3)12-18/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHDMVIRZTDRURS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CN3C=CN4C(=CC(=N4)C5=CC(=C(C=C5)C)C)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,4-dimethylphenyl)-5-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a novel pyrazolo derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound's molecular structure is characterized by multiple functional groups that contribute to its biological activity. The key features include:

  • Molecular Formula: C22H22N4O2
  • Molecular Weight: 366.44 g/mol
  • SMILES Notation: CC(C)C1=CC=C(C=C1)C2=NNC(=O)N2C(=O)C3=CC(=C(C=C3)C)C

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in the body. Research indicates that it may exhibit:

  • Inhibition of Cyclooxygenase (COX) Enzymes: Similar compounds have shown potential as COX inhibitors, which are critical in managing inflammation and pain. The compound's structure suggests it may interact with COX-I and COX-II enzymes.
  • Antioxidant Properties: The presence of aromatic rings may contribute to free radical scavenging capabilities.

Antiinflammatory Activity

In a study by Chahal et al. (2023), derivatives similar to this compound exhibited significant anti-inflammatory effects with IC50 values ranging from 0.52 to 22.25 µM against COX-II enzymes . The selectivity index (S.I.) for some derivatives was noted to be higher than that of standard drugs like Celecoxib.

CompoundIC50 (µM)Selectivity Index
PYZ160.5210.73
Celecoxib0.789.51

Anticancer Activity

Preliminary studies suggest that the compound may also possess anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines in vitro. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Studies

  • Case Study 1: COX Inhibition
    • Objective: To evaluate the COX inhibitory potential of pyrazolo derivatives.
    • Findings: Compounds similar to the target showed potent inhibition of COX-II with minimal ulcerogenic effects compared to traditional NSAIDs .
  • Case Study 2: Antioxidant Activity
    • Objective: To assess the antioxidant capacity of pyrazolo derivatives.
    • Findings: The compounds demonstrated significant free radical scavenging activity in DPPH assays, indicating potential for therapeutic applications in oxidative stress-related diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key differences between the target compound and structurally related pyrazolo[1,5-a]pyrazinones:

Compound Name Substituents Molecular Weight (g/mol) Biological Activity Key Features References
Target Compound 2-(3,4-Dimethylphenyl), 5-(3-(3-methylphenyl)-oxadiazole) 436.5 Kinase inhibition (predicted) Enhanced lipophilicity from methyl groups; oxadiazole for target binding
2-(4-Chlorophenyl), 5-(3-(2,4-dimethoxyphenyl)-oxadiazole) 483.9 Cyclooxygenase/kinase modulation Chlorine and methoxy groups improve solubility and target affinity
2-(3,4-Dimethoxyphenyl), 5-(oxazole-methyl) 486.5 Autophagy modulation (anticancer) Methoxy groups enhance electron density; oxazole for membrane interaction
2-(3,4-Dimethoxyphenyl), 5-(3-chlorophenyl-oxazole) 476.9 Anticancer/antimicrobial Chlorine increases electrophilicity; dimethoxy enhances bioavailability
7-(Difluoromethyl), 5-(4-methylphenyl), piperazine-carbonyl 454.4 Kinase inhibition Difluoromethyl and piperazine improve target selectivity

Bioactivity Profiles

  • Anticancer Potential: ’s compound modulates autophagy (IC₅₀ data pending), whereas ’s derivative targets microbial pathogens, showcasing structural versatility .

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